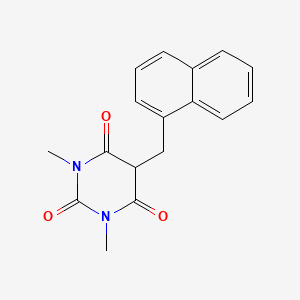
1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMN, is a pyrimidine derivative that has been widely studied for its potential applications in various fields. DMN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.37 g/mol.
作用机制
The exact mechanism of action of DMN is not fully understood. However, it has been suggested that DMN may exert its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMN has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
DMN has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. DMN has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. In addition, DMN has been found to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
实验室实验的优点和局限性
DMN has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. DMN is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of DMN in lab experiments. It has been found to have low water solubility, which may limit its use in aqueous-based experiments. In addition, DMN may exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.
未来方向
There are several potential future directions for research on DMN. One area of interest is the development of new drugs based on the structure of DMN. DMN derivatives may have improved efficacy and reduced toxicity compared to the parent compound. Another area of interest is the development of new methods for the detection of metal ions using DMN as a fluorescent probe. Finally, further research is needed to fully understand the mechanism of action of DMN and its potential applications in the treatment of various diseases.
合成方法
DMN can be synthesized using a variety of methods, including the reaction of 1-naphthylmethylamine with dimethylmalonate in the presence of a base and a solvent. The resulting intermediate is then cyclized using a suitable reagent to yield DMN. Other methods of synthesis include the reaction of 1-naphthylmethylamine with ethyl acetoacetate or acetylacetone in the presence of a base and a solvent.
科学研究应用
DMN has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. DMN has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In recent years, DMN has gained attention for its potential use in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
1,3-dimethyl-5-(naphthalen-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-15(20)14(16(21)19(2)17(18)22)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUOMEHSESLNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(naphthalen-1-ylmethyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)


![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)